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Compound of Interest

Compound Name: VU590

Cat. No.: B15584273 Get Quote

Technical Support Center: VU590
Welcome to the technical support center for VU590. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on the use of VU590 and

to help troubleshoot potential issues related to its off-target effects on inwardly rectifying

potassium (Kir) channels.

Frequently Asked Questions (FAQs)
Q1: What is VU590 and what is its primary molecular target?

A1: VU590 is a small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel,

Kir1.1 (also known as ROMK - Renal Outer Medullary K+ channel).[1][2][3] It was one of the

first publicly disclosed submicromolar inhibitors for this channel and is often used as a chemical

probe to study the physiological roles of Kir1.1.[1][3]

Q2: What are the known off-target effects of VU590 on other Kir channels?

A2: The primary off-target effect of VU590 is the inhibition of the Kir7.1 channel.[1][2][4] While it

is potent for Kir1.1, it inhibits Kir7.1 at low micromolar concentrations.[1][2][5] Studies have

shown that VU590 has no apparent effect on Kir2.1 and Kir4.1 channels.[1][2]

Q3: Why is it critical to consider the off-target effects of VU590 on Kir7.1?
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A3: Minimizing or accounting for off-target effects on Kir7.1 is crucial for data interpretation

because Kir1.1 and Kir7.1 are co-expressed in some tissues, such as the nephron of the

kidney.[4] Therefore, an observed physiological effect in a system expressing both channels

could be due to the inhibition of Kir1.1, Kir7.1, or a combination of both. This makes VU590 a

non-ideal probe for selectively studying Kir1.1 function in these specific tissues.[4]

Q4: At what concentrations does VU590 inhibit its primary target and known off-targets?

A4: The inhibitory potency (IC50) of VU590 varies significantly between Kir1.1 and Kir7.1,

which allows for a concentration-dependent window of selectivity. The table below summarizes

the reported IC50 values.

Kir Channel VU590 IC50 Selectivity vs. Kir1.1

Kir1.1 (ROMK) ~0.2 - 0.29 µM -

Kir7.1 ~8 µM ~27-40 fold

Kir2.1 No apparent effect >>

Kir4.1 No apparent effect >>

Data compiled from multiple sources.[1][2][3][5]

Q5: Are there more selective small-molecule alternatives to VU590 for inhibiting Kir1.1?

A5: Yes. Due to the off-target activity of VU590 on Kir7.1, more selective inhibitors have been

developed.[2][4] VU591 is a structurally related inhibitor that is as potent as VU590 for Kir1.1

but does not inhibit Kir7.1, making it a more suitable tool for selectively probing Kir1.1 function.

[2][4]

Troubleshooting Guides
This section addresses specific issues that may arise during experiments using VU590.

Problem: An observed biological effect could be
mediated by either Kir1.1 or Kir7.1.
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You are using VU590 to inhibit Kir1.1 in a system where Kir7.1 is also expressed, and you need

to determine which channel is responsible for your results.

Solution Pathway
A multi-step approach is recommended to dissect the on-target versus off-target effects of

VU590.

Troubleshooting Workflow

Interpretation

Uncertain Effect Observed
with VU590

Step 1: Optimize Concentration
Use lowest effective VU590 concentration
(e.g., 0.3 - 1 µM) to favor Kir1.1 inhibition.

Step 2: Use Selective Control
Compare with VU591 (Kir1.1 selective).

Does VU591 replicate the effect?

Step 3: Genetic Validation
Use siRNA or knockout models for

Kir1.1 and/or Kir7.1.

If effect is ambiguous

Effect likely
Kir1.1-mediated

Yes

Effect likely
Kir7.1-mediated or

other off-target

No

Step 4: Mutational Analysis
Use cells with VU590-insensitive

Kir1.1 mutant (e.g., N171D).

For definitive confirmation

Click to download full resolution via product page

Workflow for differentiating on-target vs. off-target effects.
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Detailed Troubleshooting Steps
Concentration Optimization:

Rationale: Leverage the ~30-fold selectivity of VU590 for Kir1.1 over Kir7.1. By using

VU590 at a concentration that is effective for Kir1.1 but well below the IC50 for Kir7.1 (e.g.,

≤ 1 µM), you can minimize off-target inhibition.

Action: Perform a dose-response curve in your experimental system to identify the lowest

concentration of VU590 that produces the desired on-target effect.

Employ a Selective Control Compound:

Rationale: VU591 is a potent Kir1.1 inhibitor with no reported activity against Kir7.1.[4] It

serves as an excellent control to confirm that the observed effect is specific to Kir1.1

inhibition.

Action: Repeat the experiment using VU591 at a concentration equipotent to the VU590
concentration used. If VU591 produces the same effect as VU590, the effect is highly

likely to be mediated by Kir1.1. If VU591 has no effect, the effect observed with VU590 is

likely due to Kir7.1 inhibition or another unknown off-target.

Genetic Validation:

Rationale: The most definitive way to confirm the molecular target is to remove it from the

system.

Action: Use techniques like siRNA or CRISPR to knock down or knock out the expression

of Kir1.1 (KCNJ1) or Kir7.1 (KCNJ13). If the effect of VU590 is lost upon Kir1.1 knockdown

but persists with Kir7.1 knockdown, the target is confirmed as Kir1.1.

Site-Directed Mutagenesis:

Rationale: The binding of VU590 to Kir1.1 is critically dependent on a specific amino acid

residue (Asparagine 171, N171) in the channel's pore.[1] Mutating this residue (e.g., to

Aspartate, N171D) dramatically reduces the sensitivity of Kir1.1 to VU590.[1]
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Action: If working with a heterologous expression system, test the effect of VU590 on cells

expressing a VU590-insensitive mutant of Kir1.1. The absence of an effect in these cells

would confirm that the action of VU590 is on-target.

VU590 Binding Site Model

Extracellular

Selectivity Filter

Central Cavity

Cytoplasmic EntranceVU590

 Binds within pore

N171 Residue
(Critical for high-affinity block in Kir1.1)  Lines pore

Click to download full resolution via product page

VU590 acts as a pore blocker in Kir channels.

Experimental Protocols
Protocol: Assessing Kir Channel Inhibition via Whole-
Cell Patch-Clamp Electrophysiology
This protocol provides a general method for evaluating the inhibitory effect of VU590 on a

specific Kir channel expressed in a mammalian cell line (e.g., HEK-293).

1. Cell Preparation:

Culture HEK-293 cells transiently or stably expressing the Kir channel of interest.

For experiments, plate cells on poly-L-lysine-coated glass coverslips and allow them to

recover for at least 1-2 hours before use.

2. Solutions:

Internal Pipette Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.3

with KOH.
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External Bath Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4

with KOH. (Note: Extracellular K+ concentration can be varied to study voltage- and K+-

dependence of the block).

3. Electrophysiological Recording:

Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Establish a whole-cell patch-clamp configuration on a single, isolated cell.

Hold the cell at a membrane potential of -80 mV.

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit

Kir currents.

Establish a stable baseline recording of the currents in the external bath solution.

4. Compound Application:

Prepare stock solutions of VU590 in DMSO. Dilute to the final desired concentrations in the

external bath solution immediately before use. Ensure the final DMSO concentration is low

(e.g., <0.1%) to avoid solvent effects.

Perfuse the cell with the VU590-containing solution until a steady-state level of inhibition is

reached.

To determine the IC50, apply several different concentrations of VU590 to different cells and

record the percentage of current inhibition at each concentration.

5. Data Analysis:

Measure the amplitude of the inward current (e.g., at -120 mV) before (I_control) and after

(I_VU590) compound application.

Calculate the percentage of inhibition: % Inhibition = (1 - (I_VU590 / I_control)) * 100.

Fit the concentration-response data to a Hill equation to determine the IC50 value.
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At the end of each experiment, apply a known non-selective Kir channel blocker, such as

Barium Chloride (BaCl2, 2 mM), to measure and subtract any remaining leak current.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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